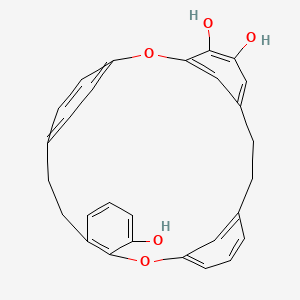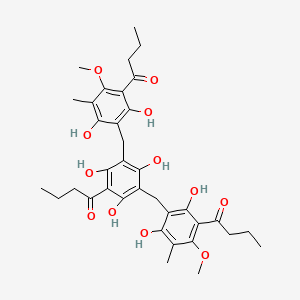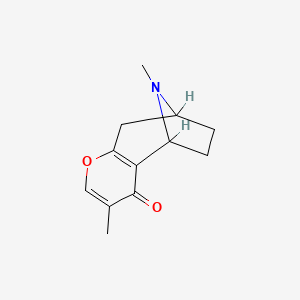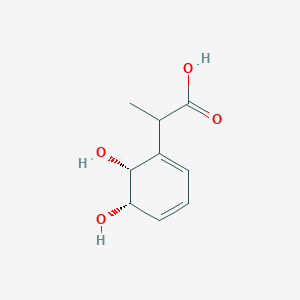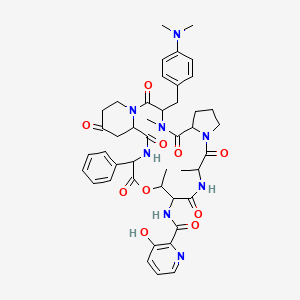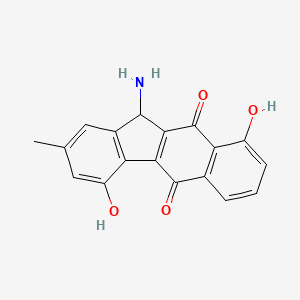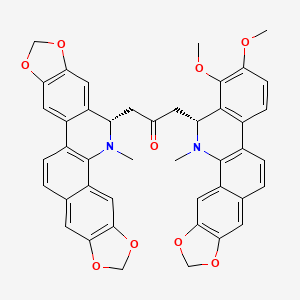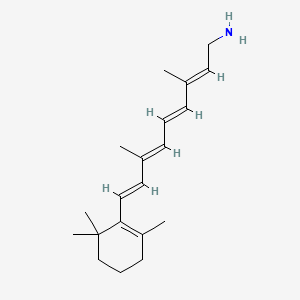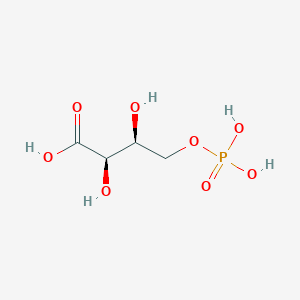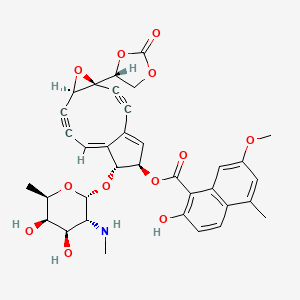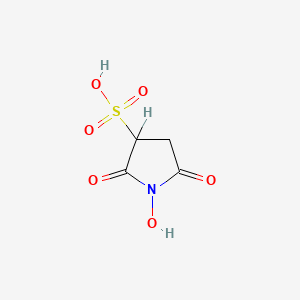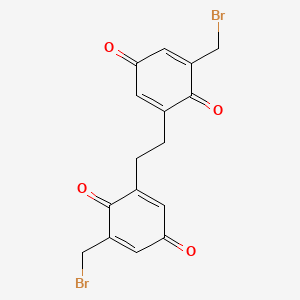![molecular formula C22H30O6 B1204029 [(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate is a natural product found in Euphorbia triangularis, Euphorbia fischeriana, and other organisms with data available.
Scientific Research Applications
Asymmetric Synthesis
A study by Schwenter and Vogel (2000) presents an approach to the asymmetric synthesis of long-chain polyols, which are derivatives of the specified compound. Their work involves the Sharpless asymmetric dihydroxylation and explores various combinations of reductions and reactions to obtain diastereomeric pentadeca octols and analogues with high selectivity (Schwenter & Vogel, 2000).
Enantiocontrolled Synthesis
Gupta, Harland, and Stoodley (1984) describe an enantiocontrolled synthesis process related to the compound, focusing on forming the tetracyclic carbon skeleton via a Diels-Alder strategy. This work highlights the regioselective and stereoselective aspects in the synthesis of complex organic compounds (Gupta, Harland, & Stoodley, 1984).
Enzyme-Catalyzed Stereoselective Synthesis
Gümüş and Tanyeli (2010) conducted research on enzymatic resolution to produce enantiomerically enriched compounds, leading to the synthesis of novel carbasugar derivatives. This study showcases the application of enzymes in the stereoselective synthesis of complex molecules (Gümüş & Tanyeli, 2010).
Stereochemistry in Hydroxylation Reactions
Ianelli et al. (1995) explored the stereochemistry of hydroxylation reactions on polycyclic pyrans, which are structurally related to the compound . Their study provides insights into the configurations and stereoselective reactions in complex organic synthesis (Ianelli et al., 1995).
Oxetane Formation and Cyclization
Mosimann and Vogel (2000) investigated the formation of oxetane and cyclization reactions in compounds structurally related to the specified chemical. This research contributes to the understanding of complex reaction mechanisms in organic chemistry (Mosimann & Vogel, 2000).
Cyclization and Rearrangements in Diterpenoids
Ungur et al. (1988) studied the cyclization and rearrangements in diterpenoids, which are closely related to the compound . Their work delves into the structural transformations during dehydration reactions, contributing to the field of terpenoid chemistry (Ungur et al., 1988).
properties
Product Name |
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
|---|---|
Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12?,15-,16?,17?,20+,21?,22?/m0/s1 |
InChI Key |
BOJKFRKNLSCGHY-UMJKPZNRSA-N |
Isomeric SMILES |
CC1CC2(C(C2(C)C)[C@H]3C1(C4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |
synonyms |
12-deoxyphorbol 13-acetate prostratin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



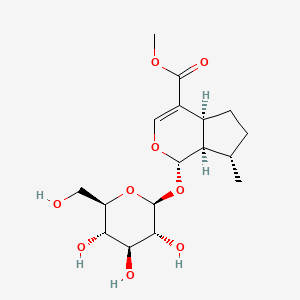
![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)
